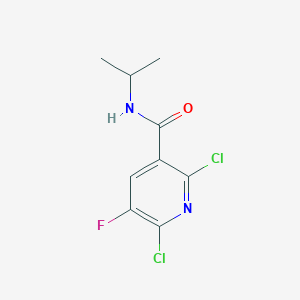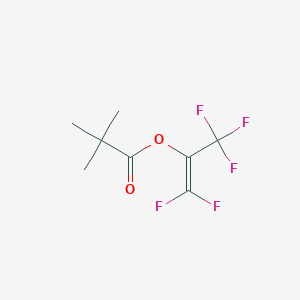![molecular formula C16H13ClO3 B1597852 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid CAS No. 385383-37-9](/img/structure/B1597852.png)
3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid
Vue d'ensemble
Description
3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid (3-CBA) is an organic compound belonging to the class of carboxylic acids. It is a white solid, soluble in organic solvents such as ethanol and acetone. 3-CBA has a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
Optoelectronic Properties in Dye-Sensitized Solar Cells
3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid and its derivatives, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, have significant applications in dye-sensitized solar cells (DSSC). Studies on the optoelectronic properties of these molecules using methods like RHF and DFT reveal their potential as nonlinear optical materials due to their dipole moment, polarizability, hyperpolarizability, and energy gap characteristics (Fonkem et al., 2019).
Liquid Crystal Polymers and Optoelectronic Applications
Acrylic acid derivatives, particularly those with chlorobenzyl groups, are also key components in the synthesis of liquid crystalline side chain polymers. These polymers exhibit unique properties like enantiotropic phases and spontaneous polarization, making them suitable for applications in display technologies and optoelectronics. The response time and polarization parameters of these polymers are crucial for their functionality in electronic devices (Tsai et al., 1994).
Crystallographic Studies for Molecular Understanding
The crystallographic analysis of compounds like (Z)-3-(3-chlorophenyl)-2-phenyl acrylic acid, a close relative of the target compound, helps in understanding the molecular structure and intermolecular interactions. These studies reveal insights into hydrogen-bond motifs and π-π interactions, which are fundamental for designing molecules with specific properties (Rajnikant et al., 2012).
Applications in Polymer Chemistry and Photocrosslinking
In the field of polymer chemistry, acrylic acid derivatives are used to synthesize polymers with specific characteristics, such as cis-trans isomerism and photocrosslinking abilities. These properties are crucial for the development of materials with tailored mechanical and optical properties for industrial applications (Suresh et al., 2016).
Anticancer Research
While not directly related to 3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid, research on cinnamic acid derivatives, which share a similar core structure, indicates the potential of these compounds in anticancer research. The chemical reactivity of these molecules allows for various modifications, potentially leading to novel anticancer agents (De et al., 2011).
Propriétés
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFHEWLUKNJQNW-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






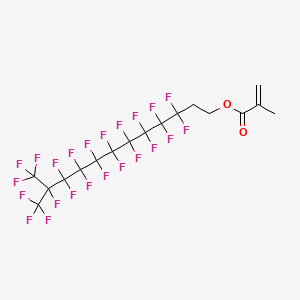

![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)
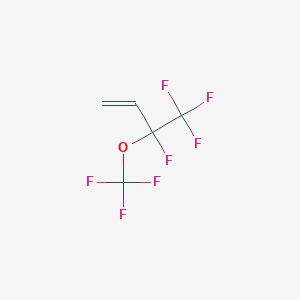

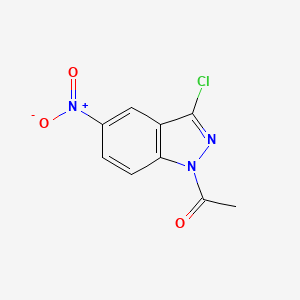
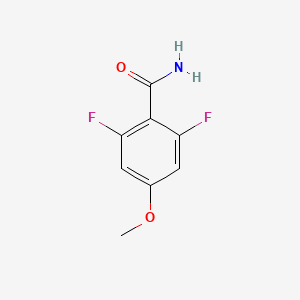
![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)

